N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic rings can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide: Similar structure with a bromine substituent.
N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide: Contains a triazole ring instead of a naphthalene ring.
Uniqueness
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of a 2,4-dimethoxyphenyl group and a naphthalen-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H22N2O3/c1-15(19-12-11-18(26-2)14-21(19)27-3)23-24-22(25)13-17-9-6-8-16-7-4-5-10-20(16)17/h4-12,14H,13H2,1-3H3,(H,24,25)/b23-15+ |
InChI Key |
PIKHYIZHRDYHPN-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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